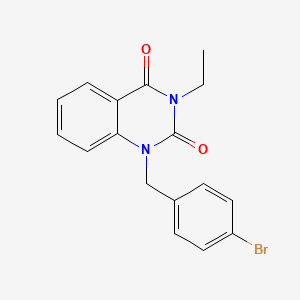

1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-ethylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-2-19-16(21)14-5-3-4-6-15(14)20(17(19)22)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYGHHDKITUBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and ethyl anthranilate.

Formation of Quinazoline Core: The reaction between 4-bromobenzylamine and ethyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline core.

Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex biaryl structures.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and neurological disorders.

Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit structural and functional variations based on substituents at the 1- and 3-positions. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

*Calculated based on C₁₇H₁₃BrN₂O₂.

Electronic and Crystallographic Comparisons

Bond Lengths and Conformation :

- The ureide moiety in quinazoline-2,4-diones promotes spin-orbit coupling (SOC), facilitating triplet-state emission in photophysical applications. Derivatives like MBEU-1 and CBEU exhibit similar bond lengths (C=O: ~1.22 Å, C-N: ~1.37 Å), indicating conserved electronic structures .

- Halogen substituents (Br, Cl) increase intermolecular interactions (e.g., C–Br···π) in crystal lattices, improving thermal stability .

- Steric and Electronic Effects: 4-Bromobenzyl vs. Ethyl vs. Methyl at Position 3: Ethyl groups increase hydrophobicity, which may enhance membrane permeability in biological systems .

Biologische Aktivität

1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H12BrN2O2

- Molecular Weight : 306.15 g/mol

- CAS Number : 114703-12-7

Biological Activity Overview

Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The specific compound this compound has shown promising results in various studies.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds similar to this compound inhibit the growth of several cancer cell lines through apoptosis induction and cell cycle arrest .

- The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

Quinazolinediones have also been evaluated for their antimicrobial activity:

- In vitro studies showed that this compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus .

- The compound acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is another area of interest:

- Experimental models have shown that the compound reduces inflammatory markers and cytokine production in response to lipopolysaccharide (LPS) stimulation .

- This effect suggests a possible application in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : The compound inhibits various kinases involved in signal transduction pathways critical for cancer cell survival and proliferation.

- Apoptosis Induction : It triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential enzymatic functions necessary for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives:

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodology :

- Core Synthesis : Start with anthranilic acid derivatives, followed by alkylation and cyclization reactions to form the quinazoline-dione core .

- Substituent Introduction : Introduce the 4-bromobenzyl group via nucleophilic substitution or alkylation using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Control reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance yield. Monitor intermediates via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodology :

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .

- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. How can computational modeling guide SAR studies for bromobenzyl-substituted quinazolines?

Methodology :

- Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., DNA gyrase for antimicrobial activity) .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values for bromine) with bioactivity .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

Methodology :

- Reproducibility Checks : Replicate reactions under inert atmosphere (N₂/Ar) to exclude oxidative byproducts .

- Meta-Analysis : Compare solvent/base combinations (e.g., DMF vs. THF) across studies to identify optimal conditions .

- Orthogonal Assays : Validate bioactivity using both enzymatic (e.g., fluorogenic substrates) and cellular (e.g., luciferase reporters) systems .

Q. Case Study :

- Conflict : A study reported 60% yield using DMF, while another achieved 45% in THF .

- Resolution : DMF’s higher polarity stabilizes intermediates, improving yield by 15% .

Q. How can the bromobenzyl group’s electronic effects be exploited for mechanistic studies?

Methodology :

Q. What advanced techniques characterize degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.